molecular formula C8H9NO2 B1612064 4-Amino-3-methoxybenzaldehyde CAS No. 90151-40-9

4-Amino-3-methoxybenzaldehyde

Cat. No. B1612064
CAS RN: 90151-40-9
M. Wt: 151.16 g/mol
InChI Key: GNSWIAYWYINAGV-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzaldehyde is a chemical compound with the CAS Number: 90151-40-9 . Its molecular formula is C8H9NO2 and it has a molecular weight of 151.16 .


Molecular Structure Analysis

The InChI code for 4-Amino-3-methoxybenzaldehyde is 1S/C8H9NO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-5H,9H2,1H3 . This indicates the arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

4-Amino-3-methoxybenzaldehyde has a density of 1.2±0.1 g/cm^3, a boiling point of 310.7±27.0 °C at 760 mmHg, and a flash point of 175.3±20.0 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Solid Phase Organic Synthesis

4-Amino-3-methoxybenzaldehyde has been explored as a precursor in the synthesis of secondary amides via solid phase organic synthesis. Reductive amination of this aldehyde, when attached to ArgoGel resins with a model primary amine, led to the formation of benzylic secondary amines. These compounds were further converted to ureas, sulfonamides, aryl amides, and alkyl amides by derivatization with appropriate electrophiles. The secondary amide derivatives were then cleaved from the support, yielding products in high purity (Swayze, 1997).

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted, solvent-free conditions for the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole. This process involved the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, demonstrating the application of 4-Amino-3-methoxybenzaldehyde in facilitating rapid and efficient chemical synthesis (Arslan & Algül, 2007).

Peptide Synthesis

New linker resins developed from 4-methoxybenzaldehyde have been applied in solid-phase peptide synthesis. These linkers exhibit stability during the cleavage of common protecting groups, showcasing the aldehyde's utility in synthesizing peptides containing both polar and nonpolar amino acids (Gu & Silverman, 2003).

Antibacterial Activity

Complexation reactions involving Schiff bases derived from 2-acetamidobenzaldehyde and 2-amino-4-methoxybenzaldehyde with Zn(II) have shown antibacterial properties. These complexes, characterized by physical, spectral, and analytical data, indicated potential applications in antibacterial treatments (Chohan, Scozzafava, & Supuran, 2003).

Spectroscopic Studies

Spectroscopic studies on Schiff bases derived from 4-methoxybenzaldehyde have provided insights into their molecular structure and vibrational frequencies. Such studies are crucial for understanding the chemical and physical properties of these compounds, impacting their application in various fields (Issa, Khedr, & Rizk, 2008).

Safety And Hazards

While specific safety and hazard information for 4-Amino-3-methoxybenzaldehyde is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

4-amino-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSWIAYWYINAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599690
Record name 4-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methoxybenzaldehyde

CAS RN

90151-40-9
Record name 4-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HH Hodgson, HG Beard - Journal of the Chemical Society …, 1925 - pubs.rsc.org
A LTHOU GX the 6-broil1 o-cleiiva t ive (Psc horr,-4” 12 n alen, 1 9 1 2, 391 133) and the 2: 4: 6-tribroruo-derivative (Krause, Ber., 1899, 32, 122) have becii described, little attention has …
Number of citations: 34 pubs.rsc.org
M Iraji, A Khaleghian, RE Malekshah, M Abbasi… - Journal of Drug Delivery …, 2023 - Elsevier
… In the present work, a novel ligand, (4-amino-3-methoxybenzaldehyde)-1H-imidazo[4,5-f][1,10] phenanthroline (AMIP) based on the formation of an imidazole ring and [As(AMIP)](Cl)]Cl …
Number of citations: 2 www.sciencedirect.com
M Iraji, M Salehi, RE Malekshah, A Khaleghian… - Journal of Drug Delivery …, 2022 - Elsevier
The paper describes the synthesis of a new Schiff base As (III) complex followed by the encapsulation of Schiff base As (III) complex in liposomes. First, As (III) Schiff base complex was …
Number of citations: 12 www.sciencedirect.com

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